molecular formula C23H14N2O3S B2443154 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide CAS No. 361170-72-1

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2443154
CAS No.: 361170-72-1
M. Wt: 398.44
InChI Key: BUJIYFGLGJNWSA-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features both benzothiazole and chromene moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O3S/c26-18-13-20(28-19-10-3-1-8-16(18)19)22(27)24-15-7-5-6-14(12-15)23-25-17-9-2-4-11-21(17)29-23/h1-13H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJIYFGLGJNWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Knoevenagel Condensation

The chromene core is synthesized via Knoevenagel condensation between salicylaldehyde derivatives and β-keto esters. For example:
$$
\text{2-Hydroxyacetophenone} + \text{Diethyl malonate} \xrightarrow{\text{piperidine, EtOH}} \text{Ethyl 4-oxo-4H-chromene-2-carboxylate}
$$
Subsequent saponification with NaOH yields the free carboxylic acid. This method achieves 65–72% yields but requires rigorous purification to remove dimeric byproducts.

Microwave-Assisted Synthesis

Recent protocols employ microwave irradiation (150°C, 20 min) to accelerate the condensation, improving yields to 85% while reducing reaction times from hours to minutes.

Preparation of 3-(1,3-Benzothiazol-2-yl)aniline

Cyclocondensation of 3-Aminothiophenol

Benzothiazole formation occurs via reaction of 3-aminothiophenol with:

  • Chloroacetyl chloride in DMF at 80°C (72% yield)
  • Potassium ethyl xanthogenate under acidic conditions (68% yield)

Palladium-Catalyzed C–H Activation

A 2023 advancement utilizes Pd(OAc)₂/1,10-phenanthroline catalysis to couple 3-iodoaniline with 2-mercaptobenzothiazole, achieving 89% yield with excellent regioselectivity.

Amide Bond Formation Strategies

Propylphosphonic Anhydride (T3P®)-Mediated Coupling

The patent-preferenced method employs T3P in dichloromethane at 48°C:
$$
\text{4-Oxo-4H-chromene-2-carboxylic acid} + \text{3-(1,3-benzothiazol-2-yl)aniline} \xrightarrow{\text{T3P, DIPEA}} \text{Target (94% yield)}
$$
Advantages :

  • Eliminates need for intermediate isolation
  • Tolerance to moisture and oxygen
  • Scalable to multi-kilogram batches

HATU-Driven Coupling

Alternative protocol using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU):
$$
\text{Reaction in DMF at 25°C, 16 h} \rightarrow \text{88% yield}
$$
Limitations : Higher cost and generation of stoichiometric HOBt byproducts.

Acid Chloride Route

Conversion to acyl chloride followed by amine coupling:
$$
\text{Chromene-COCl} + \text{Aniline} \xrightarrow{\text{Et₃N}} \text{Target (76% yield)}
$$
Drawbacks : Requires toxic SOCl₂ and low-temperature (−20°C) conditions.

Comparative Analysis of Coupling Methods

Parameter T3P Method HATU Method Acid Chloride
Yield (%) 94 88 76
Reaction Time (h) 16 16 24
Byproduct Toxicity Low Moderate High
Scalability Excellent Good Fair

Process Optimization and Industrial Considerations

Solvent Selection

  • T3P reactions favor dichloromethane for easy azeotropic drying
  • HATU couplings require polar aprotic solvents (DMF, DMSO) for reagent solubility

Temperature Control

Maintaining 45–50°C during T3P activation prevents exothermic decomposition while ensuring complete conversion.

Workup and Purification

  • Filtration through silica gel removes phosphonic acid byproducts
  • Recrystallization from ethyl acetate/n-hexane (1:5) achieves >99% purity

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation
A study evaluated the compound's efficacy against human breast cancer cells (MCF-7) and human lung cancer cells (A549). The results indicated that the compound induced apoptosis in a dose-dependent manner, leading to a reduction in cell viability. The mechanism was attributed to the modulation of apoptosis-related proteins such as Bcl-2 and caspases .

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
A54915.0Modulation of Bcl-2 and caspases

Antibacterial Properties

The antibacterial activity of this compound has also been investigated. The compound demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy
In vitro studies showed that the compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that the compound could serve as a potential lead for developing new antibacterial agents .

Data Table: Antibacterial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Antiviral Applications

Emerging research suggests that this compound may possess antiviral properties, particularly against HIV.

Case Study: Anti-HIV Activity
A study focused on the compound's ability to inhibit HIV integrase activity. The results showed that it effectively reduced viral replication in infected cells, indicating its potential as an antiviral agent .

Data Table: Anti-HIV Activity

Assay TypeIC50 (µM)Effectiveness
HIV Integrase Inhibition10Significant reduction in viral load

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes . The chromene moiety may contribute to the compound’s antioxidant activity by scavenging free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its dual benzothiazole and chromene structure, which imparts a combination of biological activities. This makes it a versatile compound for various research applications, distinguishing it from other benzothiazole derivatives .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that combines the structural features of benzothiazole and chromene. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The molecular formula of this compound is C23H16N2O3SC_{23}H_{16}N_{2}O_{3}S. The compound features a chromene backbone attached to a benzothiazole moiety, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial and fungal strains. A study reported that compounds with similar structures had minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against several pathogens . Although specific data for this compound is limited, the structural similarities suggest potential antimicrobial efficacy.

Anti-inflammatory Properties

Benzothiazole derivatives are known for their anti-inflammatory effects. Research indicates that these compounds can inhibit key inflammatory mediators such as matrix metalloproteinases (MMPs) and nuclear factor kappa B (NF-kB), which are involved in the inflammatory response . The anti-inflammatory activity of this compound could be attributed to its ability to modulate these pathways.

Anticancer Potential

The chromene scaffold has been associated with anticancer activity in various studies. Compounds based on this structure have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in cancer cells. For example, chromone derivatives have been evaluated for their effects on breast cancer cells, demonstrating significant cytotoxicity . The specific anticancer activity of this compound remains to be thoroughly investigated but is anticipated based on its chemical framework.

The exact mechanism of action for this compound is yet to be elucidated. However, it is hypothesized that the compound may exert its biological effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes and microbial growth.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways related to cell proliferation and apoptosis.
  • Free Radical Scavenging : Chromene derivatives often possess antioxidant properties that can mitigate oxidative stress in cells.

Case Studies

A comprehensive analysis involving various benzothiazole and chromene derivatives has been conducted to assess their biological activities. For instance:

  • Study on Antimicrobial Activity : A series of benzothiazole derivatives were tested against a panel of microbial strains, revealing promising results in terms of MIC values .
CompoundMIC (μmol/mL)MBC (μmol/mL)
Compound A10.721.4
Compound B15.030.0

Q & A

Q. Table 1. Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Reference
Amide couplingT3P, DMF, 25°C, 18 hr55–70
Chromene cyclizationZnCl₂, EtOH, reflux, 6 hr60–75
PurificationSilica gel (EtOAc/hexane 3:7)>95% purity

Q. Table 2. Biological Activity Profiling

Assay TypeTarget/ModelKey Result (IC₅₀/MIC)Reference
Anticancer (MTT)BRAF-mutant melanoma5.75 nM
Antifungal (CLSI)C. albicans21.4 μmol mL⁻¹

Key Considerations for Researchers

  • Data reproducibility : Report detailed reaction conditions (solvent grades, catalyst batches) to enable replication .
  • Ethical compliance : Adhere to institutional guidelines for biological testing (e.g., IRB approval for cytotoxicity assays).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide

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